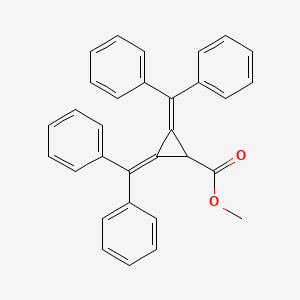
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is a complex organic compound characterized by its cyclopropane ring structure with two diphenylmethylidene groups and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with diphenylmethylidene reagents under specific conditions. One common method includes the use of a Simmons-Smith reaction, where a cyclopropane ring is formed by the reaction of an alkene with a zinc-copper couple and diiodomethane . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring system, often exhibiting similar reactivity and applications.
Bicyclo[1.1.0]butanes: Highly strained bicyclic compounds with unique chemical properties.
Cyclopropanecarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functional group, used in various chemical and biological applications.
Uniqueness
Methyl 2,3-bis(diphenylmethylidene)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of diphenylmethylidene groups, which impart distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56506-67-3 |
|---|---|
分子式 |
C31H24O2 |
分子量 |
428.5 g/mol |
IUPAC 名称 |
methyl 2,3-dibenzhydrylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C31H24O2/c1-33-31(32)30-28(26(22-14-6-2-7-15-22)23-16-8-3-9-17-23)29(30)27(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21,30H,1H3 |
InChI 键 |
QLKCQXNLWBZMNP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1=C(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


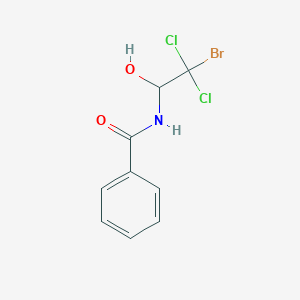

![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
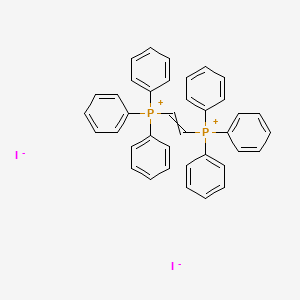
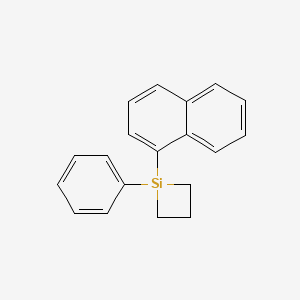
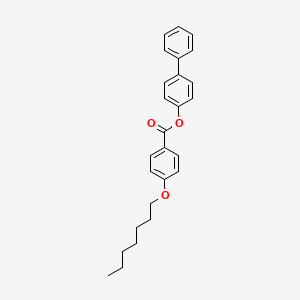

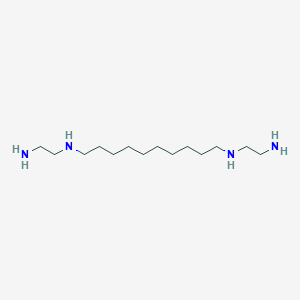
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
